N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Behavior
N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide is involved in a variety of chemical syntheses and reactions. For instance, studies have explored its synthesis routes, reactions with certain carbon nucleophiles, and the behavior of its active methyl group toward various reagents, leading to the formation of different derivatives with potential biological significance. Bromination followed by reactions with specific amines or phenols has led to the creation of novel compounds with potential applications in medicinal chemistry (Ibrahim, El-Shaaer, & Hassan, 2002).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been carried out on derivatives of this compound. For example, NH-forms of threonine-based Schiff bases, which are structurally related, have been characterized in solid states, and their bond lengths have been compared with previously reported NH-forms of other Schiff bases. These studies provide insights into the structural behavior and the potential utility of these compounds in various fields (Oketani et al., 2019).
Properties
Molecular Formula |
C21H21BrN2O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(1-methyl-2-oxoquinolin-4-yl)oxybutanamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-14-12-15(22)9-10-17(14)23-20(25)8-5-11-27-19-13-21(26)24(2)18-7-4-3-6-16(18)19/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,25) |
InChI Key |
NVMJQWPYYBMWQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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